(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride CAS number 1217631-87-2.
(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride CAS number 1217631-87-2.
This technical guide details the chemical architecture, synthesis, and medicinal utility of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (CAS 1217631-87-2).
High-Fidelity Chiral Building Blocks in Peptidomimetic Drug Design
Executive Summary
(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a specialized chiral
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| CAS Number | 1217631-87-2 |
| IUPAC Name | Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride |
| Molecular Formula | |
| Molecular Weight | 267.15 g/mol (Salt); 194.23 g/mol (Free Base) |
| Chirality | (R)-Enantiomer |
| Physical State | White to off-white hygroscopic solid |
| Solubility | Highly soluble in water, MeOH, DMSO; sparingly soluble in non-polar solvents ( |
| pKa (Calc.) | Pyridine N: ~3.5 |
Structural Significance
The compound exists as a dihydrochloride salt . This is chemically significant because both the primary amine (on the
Strategic Synthesis: The "Ellman" Protocol
For research-scale production where enantiomeric excess (ee) >98% is non-negotiable, the Ellman Sulfinamide route is the industry gold standard. Unlike classical resolution of racemates (which wastes 50% of the material), this stereoselective synthesis builds the chiral center de novo.
Mechanism of Action[3][10][11]
-
Condensation: 3-Pyridinecarboxaldehyde is condensed with (R)-tert-butanesulfinamide to form a chiral N-sulfinyl imine.
-
Diastereoselective Addition: A Reformatsky-type addition (using ethyl bromoacetate and activated Zinc) attacks the imine. The bulky tert-butyl group on the sulfur directs the attack to a single face of the molecule, establishing the (R)-stereocenter at the
-position. -
Deprotection: Acidic cleavage removes the sulfinyl group, yielding the free amine, which is trapped as the stable dihydrochloride salt.
Visualization: Stereoselective Synthesis Workflow
Applications in Drug Discovery[1][3][4][7][12]
Peptidomimetics & Protease Stability
The incorporation of (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate into a peptide sequence creates a
-
Proteolytic Resistance: Endogenous proteases (like trypsin or pepsin) are evolved to cleave
-peptide bonds. The extra methylene group ( ) in the backbone of this molecule distorts the scissile bond, rendering the drug candidate invisible to these enzymes. -
Conformational Control:
-amino acids favor the formation of stable secondary structures, such as the 14-helix , which can mimic protein-protein interaction domains.
Integrin Antagonism (RGD Mimetics)
This compound is a privileged scaffold for designing antagonists of Integrin
-
The Logic: Integrins recognize the RGD (Arg-Gly-Asp) sequence. Drug designers replace the flexible Gly-Asp section with a rigid
-amino acid scaffold. -
Pyridine Advantage: The pyridine ring at the
-position mimics the side chain of aromatic amino acids but with higher polarity. This allows the inhibitor to engage in -cation interactions or hydrogen bonding within the receptor pocket, often improving potency over the corresponding phenyl analog.
Visualization: Retrosynthetic Application Logic
Handling, Stability & Protocols
Storage Protocols
-
Hygroscopicity: As a dihydrochloride salt, the compound is highly hygroscopic. It must be stored in a desiccator at -20°C . Exposure to ambient moisture will lead to deliquescence, complicating accurate weighing and molarity calculations.
-
Stability: The salt form is stable for >2 years if kept dry. The free base is prone to slow cyclization (forming a
-lactam) or oxidation of the pyridine ring if left in solution for extended periods.
Desalting Protocol (For Synthesis)
Before using this compound in coupling reactions (e.g., amide bond formation), the amine must be liberated from the HCl salt:
-
Dissolve the CAS compound in a biphasic mixture of DCM and Sat.
. -
Stir vigorously for 15 minutes.
-
Separate the organic layer, dry over
, and concentrate in vacuo. -
Critical: Use the free base immediately. Do not store it.
References
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research. Link
-
Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile Peptidomimetics." Current Medicinal Chemistry. Link
-
ChemicalBook. (2024). "Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride Product Profile." Link
-
PubChem. (2024). "Ethyl 3-amino-3-(pyridin-3-yl)propanoate - Compound Summary." National Library of Medicine. Link
-
Lelais, G., & Seebach, D. (2004). "
-Amino Acids: Entry into a New World of Peptides." Biopolymers. Link
Sources
- 1. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 2. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 3. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
